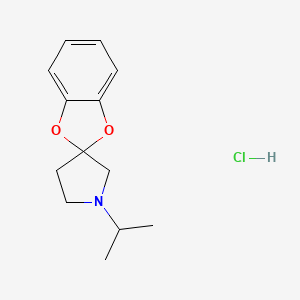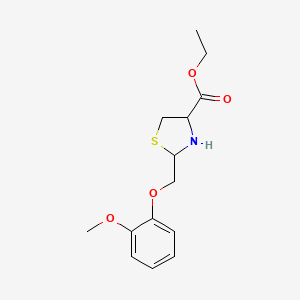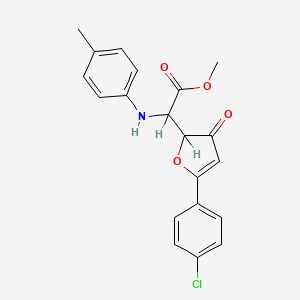
2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester is a complex organic compound with a unique structure that includes a furan ring, a chlorophenyl group, and a methyl ester functional group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester typically involves multiple steps. One common method includes the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst such as sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring and the amino group.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
Oxidation: Products may include furan derivatives with hydroxyl or carbonyl groups.
Reduction: The major product is the corresponding alcohol.
Substitution: Substituted chlorophenyl derivatives are the major products.
Aplicaciones Científicas De Investigación
2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: The compound is used as a building block in the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mecanismo De Acción
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary, but typically include interactions with proteins and nucleic acids.
Comparación Con Compuestos Similares
Similar Compounds
2-Furanacetic acid derivatives: Compounds with similar furan ring structures.
Chlorophenyl derivatives: Compounds containing the chlorophenyl group.
Amino acid derivatives: Compounds with similar amino acid structures.
Uniqueness
The uniqueness of 2-Furanacetic acid, 2,3-dihydro-5-(4-chlorophenyl)-alpha-((4-methylphenyl)amino)-3-oxo-, methyl ester lies in its combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
138938-21-3 |
|---|---|
Fórmula molecular |
C20H18ClNO4 |
Peso molecular |
371.8 g/mol |
Nombre IUPAC |
methyl 2-[5-(4-chlorophenyl)-3-oxofuran-2-yl]-2-(4-methylanilino)acetate |
InChI |
InChI=1S/C20H18ClNO4/c1-12-3-9-15(10-4-12)22-18(20(24)25-2)19-16(23)11-17(26-19)13-5-7-14(21)8-6-13/h3-11,18-19,22H,1-2H3 |
Clave InChI |
RROKTZQZGQCAKS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)NC(C2C(=O)C=C(O2)C3=CC=C(C=C3)Cl)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


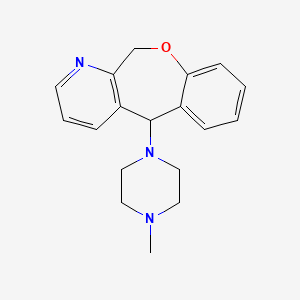

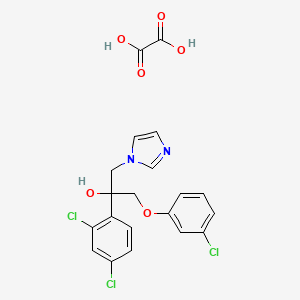

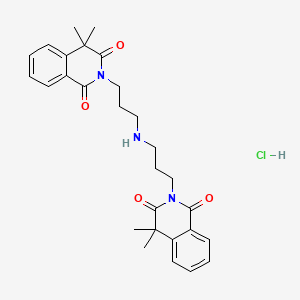
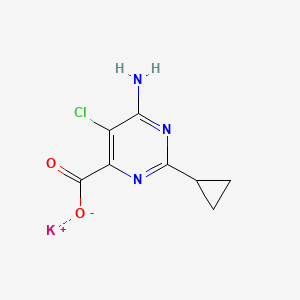
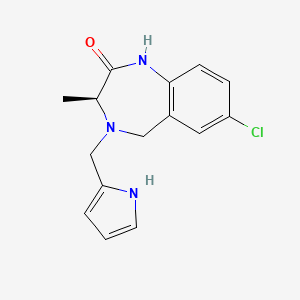
![[(19S)-19-ethyl-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4,6,8,10,15(20)-heptaen-19-yl] 2-[6-[[2-(2-methylprop-2-enoylamino)acetyl]amino]hexanoylamino]acetate](/img/structure/B15191537.png)

